molecular formula C20H36O8Rh2 B1587080 Rhodium, tetrakis(mu-pentanoato)di- CAS No. 62728-88-5

Rhodium, tetrakis(mu-pentanoato)di-

Cat. No. B1587080
CAS RN: 62728-88-5
M. Wt: 610.3 g/mol
InChI Key: JBOOLEHRQNSRGU-UHFFFAOYSA-J
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Description

“Rhodium, tetrakis(mu-pentanoato)di-” is a chemical compound with the molecular formula C20H36O8Rh2 and a molecular weight of 610.3 g/mol . It is used in laboratory chemicals and the synthesis of substances .

Scientific Research Applications

1. Luminescent Metal–Organic Frameworks

  • Summary of the Application : Luminescent metal–organic frameworks (MOFs) have emerged as an excellent modular material for various optical applications . They are a class of porous, crystalline material with numerous possibilities of real-world applications including storage, separation, catalysis, sensing etc .
  • Methods of Application : The possibility of intrinsic crystallinity and virtually infinite metal/metal-oxo node and organic linker combination make it a perfect material for photophysical studies . Different organic chromophores (linkers) or metals can be assembled with identical spatial disposition .
  • Results or Outcomes : The optical properties of MOF have gained massive popularity . Luminescent MOFs can be regarded as an excellent platform for studying the photophysics and to explore new optical properties .

2. Rhodium-Catalyzed Acylnitrene Transfer Reactions

  • Summary of the Application : Rhodium (Rh) acylnitrene complexes are widely implicated in catalytic C–H amidation reactions .
  • Methods of Application : A chromophoric octahedral Rh complex with a bidentate dioxazolone ligand was designed, in which photoinduced metal-to-ligand charge transfer initiates catalytic C H amidation .
  • Results or Outcomes : X-ray photocrystallographic analysis of the Rh-dioxazolone – complex allowed structural elucidation of the targeted Rh-acylnitrenoid and provided firm evidence that the singlet nitrenoid species is primarily responsible for acylamino transfer reactions .

3. Coordination Complexes

  • Summary of the Application : Coordination complexes have their own classes of isomers, different magnetic properties and colors, and various applications .
  • Methods of Application : Coordination complexes consist of a ligand and a metal center cation. The overall charge can be positive, negative, or neutral .
  • Results or Outcomes : Coordination complexes have been used in various fields such as photography, cancer treatment, etc .

4. Catalyst for Cyclopropanation of Alkenes

  • Summary of the Application : Rhodium(II) acetate, a Rhodium complex, is used as a catalyst for cyclopropanation of alkenes .
  • Methods of Application : The Rhodium complex is added to the reaction mixture containing the alkene .
  • Results or Outcomes : The Rhodium complex facilitates the formation of cyclopropane rings from alkenes .

Safety And Hazards

“Rhodium, tetrakis(mu-pentanoato)di-” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

pentanoate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOOLEHRQNSRGU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978356
Record name Rhodium(2+) pentanoate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium, tetrakis(mu-pentanoato)di-

CAS RN

62728-88-5
Record name Rhodium, tetrakis(mu-pentanoato)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062728885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium(2+) pentanoate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium, tetrakis(mu-pentanoato)di-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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